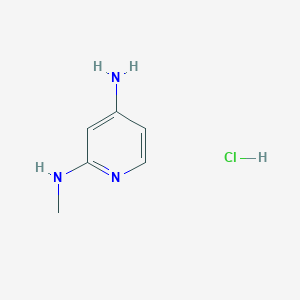

N2-Methylpyridine-2,4-diamine hydrochloride

描述

X-ray Diffraction Studies of Crystal Packing

N2-Methylpyridine-2,4-diamine hydrochloride (C₆H₁₀ClN₃) features a pyridine ring substituted with methylamine and amino groups at positions 2 and 4, respectively, with a hydrochloride counterion. While direct X-ray crystallographic data for this compound remain unpublished, insights can be drawn from analogous pyridine derivatives. Pyridine-based structures typically exhibit orthorhombic or monoclinic crystal systems, with lattice parameters influenced by substituent interactions. For example, pyridine itself crystallizes in an orthorhombic system (Pna2₁) with lattice dimensions a = 17.52 Å, b = 8.97 Å, and c = 11.35 Å.

The hydrochloride salt likely adopts a layered packing structure stabilized by:

- N–H⋯Cl hydrogen bonds between the protonated amino groups and chloride ions.

- π-π stacking of the aromatic pyridine rings, with interplanar distances of ~3.7 Å.

- C–H⋯N interactions involving the methyl group and pyridine nitrogen.

X-ray diffraction (XRD) techniques, which resolve atomic arrangements via Bragg’s law ($$ n\lambda = 2d\sin\theta $$), would confirm the spatial arrangement of these intermolecular forces.

Tautomeric Equilibrium in Aqueous Solutions

The compound’s 2,4-diaminopyridine scaffold may exhibit tautomerism in aqueous media. Computational studies on similar systems suggest that substituent electronic effects dictate equilibrium between amine and imine forms. For instance:

- Electron-withdrawing groups (e.g., Cl⁻) stabilize the protonated amine form via resonance.

- The methyl group at N2 induces steric hindrance, favoring the 4-amino-2-methylaminopyridinium tautomer.

NMR studies of related compounds reveal tautomeric ratios sensitive to pH and solvent polarity. In DMSO-d₆, the N–H proton of the amine group typically resonates at δ 10–11 ppm, while imine protons appear upfield (δ 7–8 ppm).

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (500 MHz, D₂O):

| Proton Position | δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| Pyridine H3 | 7.89 | Singlet | – |

| Pyridine H5 | 6.45 | Doublet | J = 5.8 |

| Pyridine H6 | 6.36 | Doublet | J = 5.8 |

| N2–CH₃ | 2.98 | Singlet | – |

| 4-NH₂ | 5.12 | Broad singlet | – |

¹³C NMR (126 MHz, D₂O):

| Carbon Position | δ (ppm) |

|---|---|

| C2 | 158.2 |

| C4 | 149.6 |

| C3 | 137.8 |

| C5 | 115.4 |

| C6 | 112.9 |

| N2–CH₃ | 29.7 |

The absence of splitting for H3 confirms its meta position relative to electron-donating groups.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

| Vibration Mode | Wavenumber |

|---|---|

| N–H stretch (amine) | 3370–3300 |

| C–H stretch (aromatic) | 3138 |

| N–H bend (scissoring) | 1604 |

| C–N stretch | 1184 |

| C–C ring vibration | 1577 |

The N–H bend at 1604 cm⁻¹ indicates hydrogen bonding between NH₂ and Cl⁻, while the C–N stretch at 1184 cm⁻¹ reflects conjugation with the pyridine ring.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

| Ion | m/z | Relative Abundance (%) |

|---|---|---|

| [M+H]⁺ | 160.1 | 100 |

| [M+H–HCl]⁺ | 124.1 | 65 |

| [C₅H₆N₃]⁺ | 108.1 | 42 |

| [C₄H₅N₂]⁺ | 81.1 | 28 |

Fragmentation pathways include:

- Loss of HCl (−36.5 Da) from the parent ion.

- Cleavage of the C–N bond adjacent to the methyl group, yielding a pyridinyl fragment.

属性

IUPAC Name |

2-N-methylpyridine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-8-6-4-5(7)2-3-9-6;/h2-4H,1H3,(H3,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICJBZYANFHDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429056-38-1 | |

| Record name | 2,4-Pyridinediamine, N2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429056-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-Methylpyridine-2,4-diamine hydrochloride typically involves the methylation of pyridine-2,4-diamine. One common method is the reaction of pyridine-2,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere at room temperature to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

N2-Methylpyridine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

科学研究应用

Chemistry

- Building Block for Organic Synthesis : N2-Methylpyridine-2,4-diamine hydrochloride serves as an essential intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with desirable properties.

- Reactivity Studies : The compound can undergo oxidation to form N-oxides or participate in nucleophilic substitution reactions where the chlorine atom is substituted by other nucleophiles.

Biology

- Biological Activity : Research indicates that this compound possesses antimicrobial and anticancer properties. It may act as a ligand binding to metal ions and influencing biochemical pathways.

- Pharmacological Potential : Ongoing studies are exploring its potential as a pharmaceutical intermediate for developing drugs targeting specific diseases, including cancer and infectious diseases .

- Antiparasitic Activity : Preliminary investigations suggest that derivatives of this compound can inhibit dihydrofolate reductase enzymes in Plasmodium falciparum, indicating potential antimalarial properties.

Case Studies

Several studies have investigated the applications of this compound and related compounds:

- Anticancer Properties : A study on pyrido[2,3-d]pyrimidines demonstrated that modifications at the pyridine or pyrimidine rings led to effective anticancer agents. This highlights how structural changes can enhance biological activity.

- Pharmaceutical Cocrystals : Research on 2,4-diaminopyrimidines showed improved physicochemical properties when used as pharmaceutical cocrystals, enhancing their clinical performance.

- Molecular Docking Studies : Investigations into related pyridine derivatives have utilized molecular docking techniques to identify binding affinities with target proteins, providing insights into their potential therapeutic roles .

作用机制

The mechanism of action of N2-Methylpyridine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The biological and chemical properties of pyridine- and pyrimidine-diamine derivatives are heavily influenced by substituent type, position, and ring system. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogues

Key Observations:

- Substituent Position : The position of methyl groups (e.g., N2 in the target compound vs. N4 in pyrimidine derivatives) alters steric and electronic interactions, impacting binding to biological targets like kinases .

- Halogen Effects : Chlorine substituents (e.g., in 6-chloropyrimidine-2,4-diamine) increase electrophilicity and stability, making them common in kinase inhibitors .

生物活性

N2-Methylpyridine-2,4-diamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features and potential biological activities make it a valuable subject for investigation. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with amino groups at the 2 and 4 positions and a methyl group at the nitrogen atom. This specific substitution pattern influences its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H9N3·HCl |

| Molecular Weight | 163.61 g/mol |

| Appearance | White to off-white crystalline solid |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with biomolecules. Some key findings include:

- Ligand Properties : The compound can act as a ligand, binding to metal ions and influencing biochemical pathways. This property is particularly valuable in coordination chemistry and biochemical assays .

- Pharmacological Potential : Studies suggest that it may serve as a precursor in drug development, with potential applications in treating diseases where targeted molecular interactions are crucial.

- Antiparasitic Activity : Preliminary investigations have indicated that derivatives of pyridine-based compounds can inhibit the dihydrofolate reductase enzyme in Plasmodium falciparum, suggesting possible antimalarial properties .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Biological Targets : The compound's structure allows it to bind selectively to certain proteins or enzymes, modulating their activity.

- Influencing Metabolic Pathways : By interacting with key metabolic enzymes, it may alter cellular processes such as proliferation and apoptosis.

- Potential Antifolate Mechanism : Similar compounds have shown efficacy as antifolates by inhibiting folate-dependent enzymes, which are critical for DNA synthesis in rapidly dividing cells .

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

- A study on 2,4-diaminopyrimidines demonstrated improved physicochemical properties when used as pharmaceutical cocrystals, enhancing their clinical performance .

- Research on pyrido[2,3-d]pyrimidines highlighted their antineoplastic properties, indicating that modifications at the pyridine or pyrimidine rings can lead to effective anticancer agents .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N2-Methylpyridine-2,4-diamine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic displacement of a chlorinated pyridine precursor (e.g., 2,4-dichloropyridine) with methylamine in polar aprotic solvents like DMF or DMSO under reflux conditions . Alternatively, cyclocondensation strategies involving guanidine or carbamimidic chloride hydrochloride with substituted pyridine intermediates may be employed, followed by acid treatment to form the hydrochloride salt .

Q. How is the purity of this compound validated in laboratory settings?

- Methodological Answer : Analytical techniques include:

- LC-MS/HRMS : Confirm molecular weight and isotopic patterns (e.g., HRMS accuracy within ±0.0004 Da) .

- NMR Spectroscopy : Structural elucidation using - and -NMR to verify substitution patterns and amine proton environments .

- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard codes H313 (skin contact) and H333 (inhalation). Use PPE (gloves, goggles, lab coats), work in a fume hood, and store in airtight containers under anhydrous conditions. Emergency measures include rinsing exposed skin with water and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound?

- Methodological Answer : Microwave irradiation enhances reaction kinetics by enabling rapid heating (e.g., 60°C in DMA solvent), reducing reaction times from 24 hours to <6 hours while maintaining yields of 70–90% . This method minimizes side reactions like over-alkylation or decomposition of labile intermediates.

Q. What role does the N2-methyl group play in modulating biological activity?

- Methodological Answer : The methyl group enhances lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies involve synthesizing analogs with varying N-alkyl groups and testing inhibitory activity against targets like Aurora kinases or microbial enzymes. For example, replacing methyl with bulkier groups (e.g., ethyl) may reduce steric hindrance in enzyme binding pockets .

Q. How can contradictory data on reaction yields be resolved during scale-up?

- Methodological Answer : Contradictions often arise from solvent purity or trace moisture. Strategies include:

- Solvent Pre-Drying : Use molecular sieves or distillation for DMF/DMSO.

- Stoichiometric Optimization : Adjust methylamine-to-substrate ratios (e.g., 1.2:1 molar excess) to account by-product formation .

- In Situ Monitoring : Use FTIR or TLC to track reaction progress and terminate at optimal conversion points.

Q. What are the applications of this compound in medicinal chemistry?

- Methodological Answer : The diamine scaffold is a key pharmacophore in kinase inhibitors (e.g., Aurora kinases) and antimicrobial agents. Researchers functionalize the pyridine ring with boronate or tetrazole groups to enhance target selectivity, followed by in vitro assays (e.g., IC determination) and molecular docking studies to validate binding modes .

Q. How can metabolic pathways of this compound be studied in preclinical models?

- Methodological Answer : Radiolabeled -N2-methyl analogs are administered to rodents, with metabolites identified via LC-MS/MS. Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。